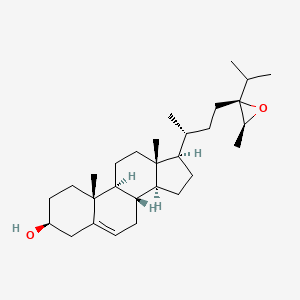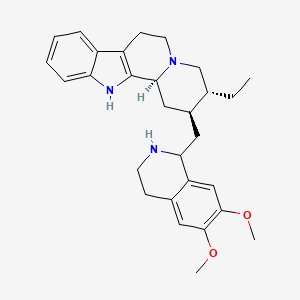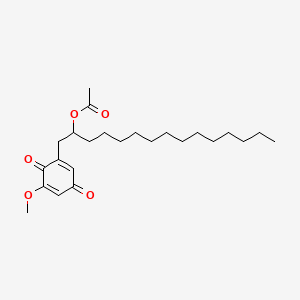
Ardisianone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ardisianone is a carboxylic ester.
Applications De Recherche Scientifique
Anticancer Potential
Ardisianone has shown promising results in cancer research. Studies have revealed its significant impact on liver cancer cells. Specifically, Ardisia compressa, which contains this compound, demonstrated high inhibition of topoisomerase II and cytotoxicity against HepG2 liver cancer cells. These findings suggest this compound's potential as a therapeutic agent in liver cancer treatment (Newell et al., 2010).
Leukemia Treatment
Research has also explored this compound's effectiveness in leukemia treatment. It induces both apoptosis and necroptosis in leukemia cells, pointing to its potential in treating this type of cancer. The compound activates mitochondrial dysfunction and apoptosis in leukemia cells through modification of Bcl-2 family members and induces necrotic cell death (She-Hung Chan & Guh, 2019).
Effect on Apoptosis and Pyroptosis
Further studies show that this compound can induce both apoptosis and pyroptosis in leukemic cells. This dual action is significant for the potential treatment of leukemia, as it can lead to programmed cell death through various pathways (Wohn-Jenn Leu et al., 2021).
Tuberculosis and Other Diseases
This compound has also been studied for its potential in treating tuberculosis. Isolates from Ardisia plants, including this compound, showed antitubercular activities against Mycobacterium tuberculosis, suggesting its application beyond cancer treatment (Chun-Po Chang et al., 2010).
5-Lipoxygenase Inhibition
This compound A, a variant of this compound, has been identified as a 5-lipoxygenase inhibitor, highlighting its potential use in inflammatory conditions and related diseases (Fukuyama et al., 1993).
Propriétés
Numéro CAS |
66398-68-3 |
|---|---|
Formule moléculaire |
C24H38O5 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1-(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadecan-2-yl acetate |
InChI |
InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(29-19(2)25)17-20-16-21(26)18-23(28-3)24(20)27/h16,18,22H,4-15,17H2,1-3H3 |
Clé InChI |
CVZNKLNAHBTINT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)
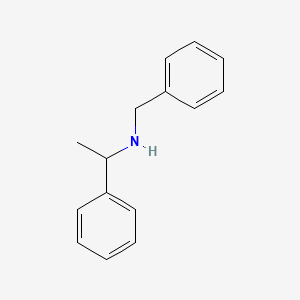
![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)
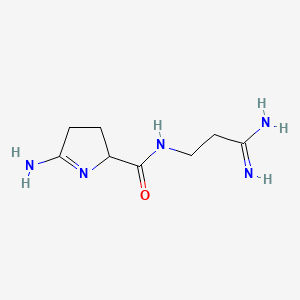
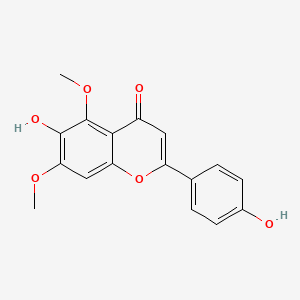
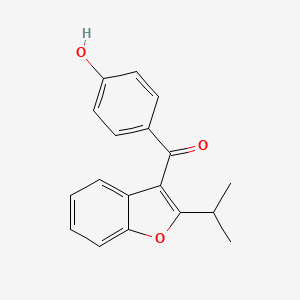
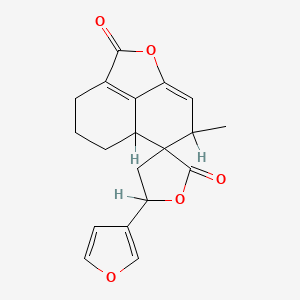
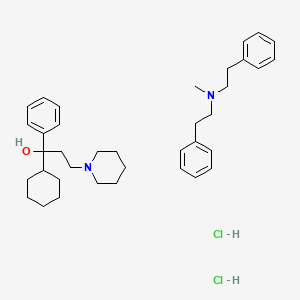
![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)
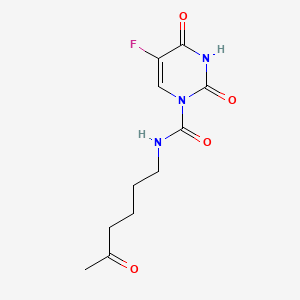
![3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1207014.png)
